Cas no 53101-17-0 (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenyl group at the 4-position and an acetamide moiety at the 2-position. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing biologically active molecules. The compound's rigid thiazole ring enhances stability, while the acetamide group offers versatility for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of heterocyclic compounds, with applications in drug discovery and agrochemical development. The presence of the methylphenyl group may influence lipophilicity, potentially improving bioavailability in target applications.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide structure
53101-17-0 structure
Product Name:N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
CAS No:53101-17-0
MF:C12H12N2OS
MW:232.301481246948
CID:1580752
PubChem ID:685695
Update Time:2025-10-29

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[4-(4-methylphenyl)-2-thiazolyl]-
    • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
    • 53101-17-0
    • AKOS000651095
    • N-(4-(p-tolyl)thiazol-2-yl)acetamide
    • DTXSID20350675
    • SR-01000418180
    • SR-01000418180-1
    • Z27854374
    • 2-acetamido-4-p-tolyl-1,3-thiazole
    • F0777-0321
    • STK697316
    • Inchi: 1S/C12H12N2OS/c1-8-3-5-10(6-4-8)11-7-16-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15)
    • InChI Key: OAMMLKVJDPZWIO-UHFFFAOYSA-N
    • SMILES: S1C(NC(C)=O)=NC(=C1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 232.06716
  • Monoisotopic Mass: 232.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 41.99

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0777-0321-1mg
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
53101-17-0 90%+
1mg
$54.0 2023-05-17

Additional information on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Acetamide: A Comprehensive Overview

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide, also known by its CAS number 53101-17-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a thiazole ring system substituted with a methylphenyl group at the 4-position and an acetamide group at the 2-position. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of thiazole derivatives in various therapeutic areas. For instance, research has shown that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide exhibits potent anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases and oxidative stress-related disorders. The methylphenyl group attached to the thiazole ring plays a crucial role in modulating these activities by influencing the compound's lipophilicity and bioavailability.

In addition to its biological significance, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been explored for its potential as a building block in medicinal chemistry. Its structure allows for further functionalization, enabling the synthesis of more complex molecules with enhanced pharmacological profiles. For example, researchers have investigated the use of this compound as a precursor for developing novel kinase inhibitors and receptor modulators.

From a synthetic perspective, the preparation of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves a multi-step process that typically includes thiazole ring formation followed by acetylation. The choice of reagents and reaction conditions is critical to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

Moreover, computational studies have provided valuable insights into the molecular interactions of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including enzymes and receptors involved in inflammatory pathways. These computational findings have been corroborated by experimental data, further supporting its potential as a therapeutic agent.

In conclusion, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No: 53101-17-0) is a versatile compound with promising applications in drug discovery and development. Its unique structure, combined with recent research findings on its biological activities and synthetic methods, underscores its importance in contemporary medicinal chemistry.

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